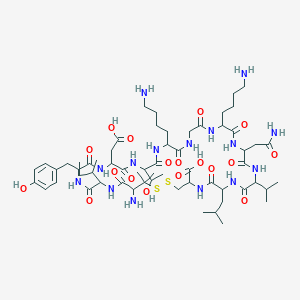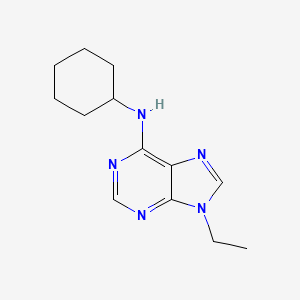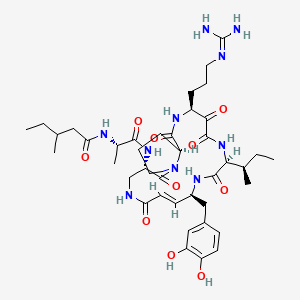![molecular formula C46H65N11O11S2 B10848036 d[Leu4,Orn8]VP](/img/structure/B10848036.png)
d[Leu4,Orn8]VP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D[Leu4,Orn8]VP, also known as 1-Deamino-4-leucine-8-ornithine-vasopressin, is a synthetic analog of vasopressin. Vasopressin is a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is a selective agonist for the vasopressin V1b receptor, demonstrating high affinity for this receptor in various species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D[Leu4,Orn8]VP involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the deprotection of the amino group and coupling of the next amino acid. The specific sequence for this compound is deamino-Cys-Tyr-Phe-Leu-Asn-Cys-Pro-Orn-Gly.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
D[Leu4,Orn8]VP can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process by incorporating different amino acids
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as modified peptides with substituted amino acids .
Scientific Research Applications
D[Leu4,Orn8]VP has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on vasopressin receptors and their role in physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to vasopressin receptor dysfunction, such as diabetes insipidus and certain psychiatric disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry .
Mechanism of Action
D[Leu4,Orn8]VP exerts its effects by selectively binding to the vasopressin V1b receptor. This receptor is a G protein-coupled receptor that activates adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels triggers a cascade of intracellular events, ultimately resulting in the physiological effects associated with vasopressin, such as water retention and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
D[Leu4,Lys8]VP: Another synthetic analog of vasopressin with similar receptor selectivity but different amino acid substitutions.
Arginine Vasopressin: The natural hormone with broader receptor activity.
Desmopressin: A synthetic analog with selective activity for the vasopressin V2 receptor
Uniqueness
D[Leu4,Orn8]VP is unique due to its high selectivity for the vasopressin V1b receptor, making it a valuable tool for studying this specific receptor subtype. Its selective agonist activity allows researchers to investigate the distinct physiological and pathological roles of the V1b receptor without interference from other vasopressin receptors .
Properties
Molecular Formula |
C46H65N11O11S2 |
|---|---|
Molecular Weight |
1012.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N11O11S2/c1-26(2)20-31-41(63)55-34(23-37(48)59)44(66)56-35(46(68)57-18-7-11-36(57)45(67)52-30(10-6-17-47)40(62)50-24-38(49)60)25-70-69-19-16-39(61)51-32(22-28-12-14-29(58)15-13-28)42(64)54-33(43(65)53-31)21-27-8-4-3-5-9-27/h3-5,8-9,12-15,26,30-36,58H,6-7,10-11,16-25,47H2,1-2H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,65)(H,54,64)(H,55,63)(H,56,66)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
FVVIZMMVAAKOOP-QJCLFNHPSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclo-[-Arg-Gly-Asp-Amp23-]](/img/structure/B10847965.png)
![cyclo-[-Arg-Gly-Asp-Amp25-]](/img/structure/B10847974.png)
![cyclo-[-Arg-Gly-Asp-Amp28-]](/img/structure/B10847975.png)
![2-[10-[3-(Diaminomethylideneamino)propyl]-14-heptyl-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10847979.png)
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847987.png)
![2-[[2-[[6-Amino-2-[[11-butan-2-yl-3,6,9,12-tetraoxo-8-(sulfanylmethyl)-2,7,10,13-tetrazabicyclo[13.2.2]nonadeca-1(17),15,18-triene-14-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10847998.png)

![d[Cha4,Dab8]VP](/img/structure/B10848003.png)
![2-[10-[3-(Diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10848008.png)

![d[Leu4,Dab8]VP](/img/structure/B10848013.png)
![(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B10848014.png)
![2-[10-[3-(Diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-14-propanoyl-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10848020.png)
